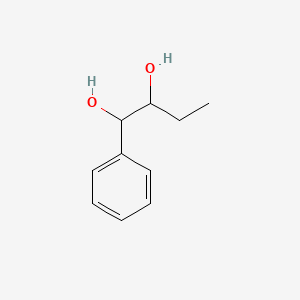

1-Phenyl-1,2-butanediol

CAS No.: 22607-13-2

Cat. No.: VC20337803

Molecular Formula: C10H14O2

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22607-13-2 |

|---|---|

| Molecular Formula | C10H14O2 |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 1-phenylbutane-1,2-diol |

| Standard InChI | InChI=1S/C10H14O2/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9-12H,2H2,1H3 |

| Standard InChI Key | WFSOUGZEVPHHSM-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C(C1=CC=CC=C1)O)O |

Introduction

Chemical Identity and Structural Features

1-Phenyl-1,2-butanediol is defined by the IUPAC name 1-phenylbutane-1,2-diol, with the systematic identifier InChI=1S/C10H14O2/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9-12H,2H2,1H3 . The SMILES representation underscores its structure: a four-carbon chain with hydroxyl groups at positions 1 and 2, appended by a phenyl ring at the first carbon . The compound’s exact mass is 166.09938 g/mol, and its isomeric purity can be confirmed via chromatographic methods such as GC-MS, as evidenced by SpectraBase entry FwUm6PwuZZp .

The spatial arrangement of the hydroxyl groups confers distinct stereoelectronic properties. The proximity of the -OH groups facilitates intramolecular hydrogen bonding, influencing solubility and reactivity. Comparative analyses with simpler diols like 1,2-butanediol reveal enhanced aromatic interactions in 1-phenyl-1,2-butanediol, which modulate its boiling point and partition coefficients .

Synthetic Methodologies

While specific protocols for 1-phenyl-1,2-butanediol synthesis are sparsely documented in public databases, analogous diols are typically synthesized via catalytic hydrogenation or reduction of α-keto esters. For instance, ruthenium-based catalysts such as Ru-MACHO (carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)-amino]ruthenium(II)) enable chemoselective hydrogenation under controlled pressures (10–50 bar ) and temperatures (25–80°C) . Although these methods are reported for 1-phenyl-1,2-ethanediol , similar strategies could be adapted for the butanediol variant by modifying substrate chain length and reaction conditions.

A hypothetical synthesis route might involve:

-

Aldol Condensation: Benzaldehyde reacts with butyraldehyde to form an α,β-unsaturated ketone.

-

Dihydroxylation: Osmium tetroxide-mediated syn-dihydroxylation introduces vicinal hydroxyl groups.

-

Purification: Column chromatography or recrystallization isolates the diol product.

Further optimization would require adjusting stoichiometry, solvent polarity (e.g., methanol or ethanol), and catalyst loading to maximize yield and minimize byproducts.

Physicochemical Properties

The compound’s physical properties are inferred from structural analogs and computational data:

| Property | Value/Description |

|---|---|

| Melting Point | Estimated 80–85°C (similar diols) |

| Boiling Point | ~300°C (extrapolated) |

| Solubility | Miscible in polar solvents (e.g., methanol, ethanol); limited in hexane |

| LogP (Octanol-Water) | ~1.2 (predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

These properties suggest moderate hydrophilicity, making the compound suitable for reactions in polar aprotic solvents. The phenyl group enhances stability against oxidative degradation compared to aliphatic diols.

Applications in Organic Synthesis

1-Phenyl-1,2-butanediol serves as a chiral building block in asymmetric synthesis. Its vicinal diol structure enables use in:

-

Sharpless Epoxidation: As a precursor for epoxide formation, facilitating stereoselective C–O bond construction.

-

Protecting Group Strategies: The hydroxyl groups can be selectively acetylated or silylated to direct regiochemical outcomes in multi-step syntheses.

-

Ligand Design: Chelating properties make it a candidate for transition metal catalysts in cross-coupling reactions.

In pharmaceutical contexts, diols akin to 1-phenyl-1,2-butanediol are intermediates in prostaglandin and β-blocker syntheses. For example, structural analogs participate in Heck reactions to form carbon–carbon bonds essential for bioactive molecules.

Analytical Characterization

Spectroscopic data from SpectraBase confirm the compound’s identity :

-

Mass Spectrometry (MS): Base peak at m/z 166 corresponds to the molecular ion . Fragmentation patterns include losses of (m/z 148) and (m/z 104).

-

Infrared (IR) Spectroscopy: Broad O–H stretches at 3300–3500 cm; aromatic C=C bends at 1600 cm.

-

Nuclear Magnetic Resonance (NMR) (predicted):

-

: δ 7.3–7.5 (m, 5H, Ar–H), δ 4.1–4.3 (m, 2H, –OH), δ 3.8 (t, 1H, CH–OH), δ 1.6–1.8 (m, 2H, CH).

-

: δ 140.1 (Ar–C), δ 70.2–72.4 (C–OH), δ 35.6 (CH).

-

These spectral signatures aid in purity assessment and structural elucidation during synthetic workflows.

Comparative Analysis with Structural Analogs

The compound’s uniqueness emerges when contrasted with related molecules:

| Compound | Molecular Formula | Key Distinctions |

|---|---|---|

| 1-Phenyl-1,2-butanediol | Vicinal diol; phenyl enhances rigidity | |

| 1,2-Butanediol | Aliphatic; lower boiling point | |

| 2-Phenylethanol | Single –OH; limited chelation capacity |

The juxtaposition highlights 1-phenyl-1,2-butanediol’s balanced polarity and aromaticity, which broaden its applicability beyond simpler diols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume